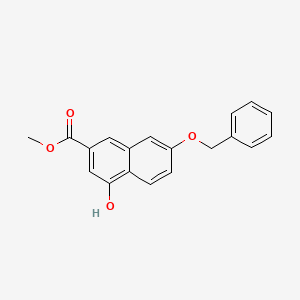
2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system, a carboxylic acid group, a hydroxy group, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The hydroxy and phenylmethoxy groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester is unique due to the presence of the phenylmethoxy group, which can significantly influence its chemical properties and biological activity compared to similar compounds
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H16O4/c1-22-19(21)15-9-14-10-16(7-8-17(14)18(20)11-15)23-12-13-5-3-2-4-6-13/h2-11,20H,12H2,1H3 |
InChI Key |
OYKSUVHSFUVGSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















